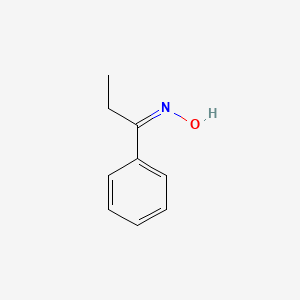

Propiophenone oxime

CAS No.: 2157-50-8

Cat. No.: VC7958899

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2157-50-8 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | (NZ)-N-(1-phenylpropylidene)hydroxylamine |

| Standard InChI | InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- |

| Standard InChI Key | MDLJMYBJBOYUNJ-KTKRTIGZSA-N |

| Isomeric SMILES | CC/C(=N/O)/C1=CC=CC=C1 |

| SMILES | CCC(=NO)C1=CC=CC=C1 |

| Canonical SMILES | CCC(=NO)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

Propiophenone oxime () is an oxime derivative of propiophenone, where the ketone group () is replaced by an oxime functional group (). The compound exists in two isomeric forms due to the configuration of the oxime group: the syn (E) and anti (Z) isomers. These isomers differ in the spatial arrangement of the hydroxylamine group relative to the phenyl and methyl substituents . The structural flexibility of propiophenone oxime contributes to its reactivity in various chemical transformations.

CAS Registry and Synonyms

Propiophenone oxime is registered under two primary CAS numbers: 2157-50-8 and 23517-38-6, corresponding to distinct isomeric or synthetic forms . Common synonyms include:

-

1-Phenyl-1-propanone oxime

-

Ethyl phenyl ketone oxime

-

N-Hydroxy-1-phenylpropan-1-imine

These identifiers are critical for accurate database referencing and regulatory compliance.

Physicochemical Properties

The following table summarizes key physicochemical properties of propiophenone oxime derived from experimental data:

The relatively high boiling point and low vapor pressure indicate stability under standard conditions, making it suitable for high-temperature reactions .

Synthesis Methodologies

Conventional Oxime Formation

Propiophenone oxime is typically synthesized via the reaction of propiophenone with hydroxylamine hydrochloride () in an alkaline medium. This method, while straightforward, often requires optimization to achieve high yields due to competing side reactions .

Reaction Scheme:

Advanced Catalytic Approaches

A patent by CN106883109A (2017) describes a novel two-step synthesis using propiophenone, ethyl nitrite, and hydrogen chloride gas :

-

Oxime Intermediate Formation:

Propiophenone reacts with ethyl nitrite () under HCl catalysis at 35–40°C to yield 1-phenyl-1,2-propanedione-2-oxime. -

Acid Hydrolysis:

The oxime intermediate undergoes hydrolysis in a mixture of formaldehyde, hydrochloric acid, and ethanol to produce 1-phenyl-1,2-propanedione, a photoinitiator precursor .

Optimized Conditions:

-

Molar ratio: Propiophenone:HCl:Ethyl nitrite = 1:0.3:1.1

-

Solvent: Ethanol or toluene

This method enhances scalability and reduces production costs compared to traditional routes.

Applications in Industrial and Pharmaceutical Contexts

Antifungal Activity

A 2009 study synthesized 44 propiophenone oxime derivatives and evaluated their efficacy against Sphaerotheca fuliginea, a plant pathogenic fungus . Key findings include:

-

QSAR Model: Comparative Molecular Field Analysis (CoMFA) revealed that steric and electrostatic fields account for 57.7% of the antifungal activity variance () .

-

Optimal Derivatives: Compounds with electron-withdrawing groups (e.g., -NO) at the para position exhibited enhanced inhibitory effects .

Photoinitiator in Polymer Chemistry

Propiophenone oxime derivatives, such as 1-phenyl-1,2-propanedione, are employed as photoinitiators in UV-curable coatings and inks. Their ability to generate free radicals under UV light facilitates rapid polymerization, reducing energy consumption in industrial processes .

Recent Advances and Future Directions

Computational Optimization

The integration of computer-aided molecular design (CAMD) with synthetic chemistry has enabled the prediction of propiophenone oxime derivatives with tailored biological activities. For instance, machine learning models now guide the selection of substituents to maximize antifungal potency while minimizing toxicity .

Green Synthesis Initiatives

Emerging protocols emphasize solvent-free reactions and catalytic recycling to align with green chemistry principles. A 2025 pilot study achieved a 72% yield reduction in waste byproducts using immobilized enzymes as biocatalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume